1-(3-Bromophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14951469
Molecular Formula: C24H17BrN2O3
Molecular Weight: 461.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17BrN2O3 |
|---|---|
| Molecular Weight | 461.3 g/mol |
| IUPAC Name | 1-(3-bromophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H17BrN2O3/c1-13-6-7-18-17(10-13)22(28)20-21(15-4-3-5-16(25)12-15)27(24(29)23(20)30-18)19-11-14(2)8-9-26-19/h3-12,21H,1-2H3 |
| Standard InChI Key | LOGQOUNJFARNPP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC(=CC=C5)Br |
Introduction
The compound 1-(3-Bromophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule belonging to the class of heterocyclic compounds. It features a chromene backbone fused with a pyrrole moiety, making it a member of the chromeno[2,3-c]pyrrole family. This compound is structurally similar to 1-(3-Bromophenyl)-7-chloro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, but with a methyl group at the 7-position instead of a chlorine atom.
Synthesis
The synthesis of such complex heterocyclic compounds typically involves multi-step strategies. While specific details for 1-(3-Bromophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are not available, similar compounds often require careful selection of solvents, catalysts, and reaction conditions to optimize yield and purity.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure of these compounds. NMR provides detailed information about the molecular structure, while MS helps in determining the molecular weight and fragmentation patterns.
Potential Applications
Heterocyclic compounds like 1-(3-Bromophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have potential applications in medicinal chemistry due to their unique structural features and biological activities. They can participate in various chemical reactions typical for heterocycles, which may lead to the development of new pharmaceuticals.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 1-(3-Bromophenyl)-7-chloro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Not specified | 481.73 g/mol | 848740-37-4 |
| 7-bromo-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | C25H18BrNO4 | 476.31872 g/mol | 720678-07-9 |
| 1-(4-Bromophenyl)-1H-pyrrole-2,5-dione | C11H8BrNO2 | Not specified | 13380-67-1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume